

An In-depth Technical Guide to (R)-Pyrrolidin-2-ylmethanamine Dihydrochloride

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Compound of Interest

Compound Name: (R)-Pyrrolidin-2-ylmethanamine dihydrochloride

Cat. No.: B175976

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Pyrrolidin-2-ylmethanamine dihydrochloride is a chiral pyrrolidine derivative that serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its rigid, five-membered ring structure and the presence of a primary amine provide a versatile scaffold for the development of novel therapeutics. This technical guide provides a comprehensive review of the chemical properties, synthesis, spectroscopic data, and key applications of **(R)-Pyrrolidin-2-ylmethanamine dihydrochloride**, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

(R)-Pyrrolidin-2-ylmethanamine dihydrochloride is a white to off-white solid. The dihydrochloride salt form enhances its stability and water solubility.

Table 1: Chemical and Physical Properties

Property	Value	Reference
IUPAC Name	[(2R)-pyrrolidin-2-yl]methanamine;dihydrochloride	
Synonyms	(R)-2-(Aminomethyl)pyrrolidine dihydrochloride, (R)-(2-Pyrrolidinyl)methylamine dihydrochloride	
CAS Number	119020-04-1	
Molecular Formula	C ₅ H ₁₄ Cl ₂ N ₂	
Molecular Weight	173.08 g/mol	
Melting Point	124-129 °C	
Optical Activity	[α] ₂₂ /D +2.0°, c = 0.5% in H ₂ O	
Appearance	Solid	
Purity	≥95%	

Synthesis

A common and effective method for the stereoselective synthesis of (R)-Pyrrolidin-2-ylmethanamine involves the reduction of the corresponding amide, (R)-prolinamide. Lithium aluminum hydride (LAH) is a powerful reducing agent frequently employed for this transformation.

Experimental Protocol: Reduction of (R)-Prolinamide with Lithium Aluminum Hydride

Objective: To synthesize (R)-Pyrrolidin-2-ylmethanamine via the reduction of (R)-prolinamide.

Materials:

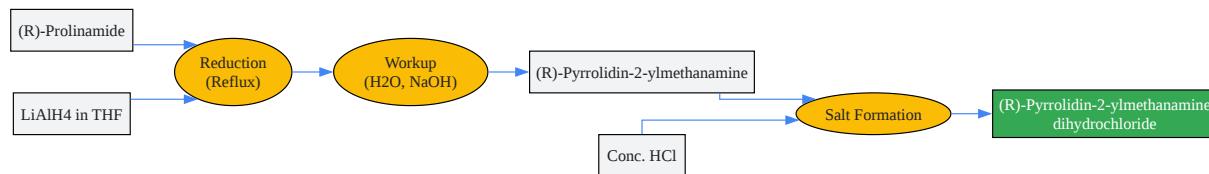
- (R)-Prolinamide

- Lithium Aluminum Hydride (LAH)
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Diethyl Ether
- Deionized Water
- Sodium Sulfate (anhydrous)
- Hydrochloric Acid (concentrated)
- Round-bottom flask (three-necked)
- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)
- Ice bath

Procedure:

- **Setup:** A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere.
- **LAH Suspension:** A suspension of lithium aluminum hydride (a slight molar excess) in anhydrous THF is prepared in the reaction flask and cooled to 0 °C using an ice bath.
- **Addition of (R)-Prolinamide:** A solution of (R)-prolinamide in anhydrous THF is added dropwise to the LAH suspension via the dropping funnel, maintaining the temperature at 0 °C.

- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).
- Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling the flask in an ice bath. This procedure is known as the Fieser workup.
- Filtration: The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed with diethyl ether.
- Extraction: The organic filtrate is collected, and the aqueous layer is further extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate.
- Formation of Dihydrochloride Salt: The solvent is removed under reduced pressure. The resulting free amine is dissolved in a suitable solvent (e.g., ethanol or diethyl ether) and treated with an excess of concentrated hydrochloric acid to precipitate the dihydrochloride salt.
- Isolation: The precipitated **(R)-Pyrrolidin-2-ylmethanamine dihydrochloride** is collected by filtration, washed with a cold solvent, and dried under vacuum.

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Synthesis workflow for **(R)-Pyrrolidin-2-ylmethanamine dihydrochloride**.

Spectroscopic Data

While a complete public dataset of the experimental spectra for **(R)-Pyrrolidin-2-ylmethanamine dihydrochloride** is not readily available, the expected spectroscopic characteristics can be predicted based on its structure and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts (in D_2O)

^1H NMR	Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity
Pyrrolidine Ring Protons (CH_2)	1.8 - 2.2	m	
Pyrrolidine Ring Proton (CH)	3.5 - 3.8	m	
Aminomethyl Protons (CH_2)	3.1 - 3.4	m	
Pyrrolidine NH_2^+	9.0 - 9.5 (broad)	s	
Aminomethyl NH_3^+	8.0 - 8.5 (broad)	s	

^{13}C NMR	Assignment	Predicted Chemical Shift (δ , ppm)
Pyrrolidine Ring C3, C4	25 - 30	
Pyrrolidine Ring C5	45 - 50	
Aminomethyl Carbon (CH_2)	42 - 47	
Pyrrolidine Ring C2	58 - 63	

Note: Chemical shifts are highly dependent on the solvent and pH.

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Predicted FTIR Absorption Bands

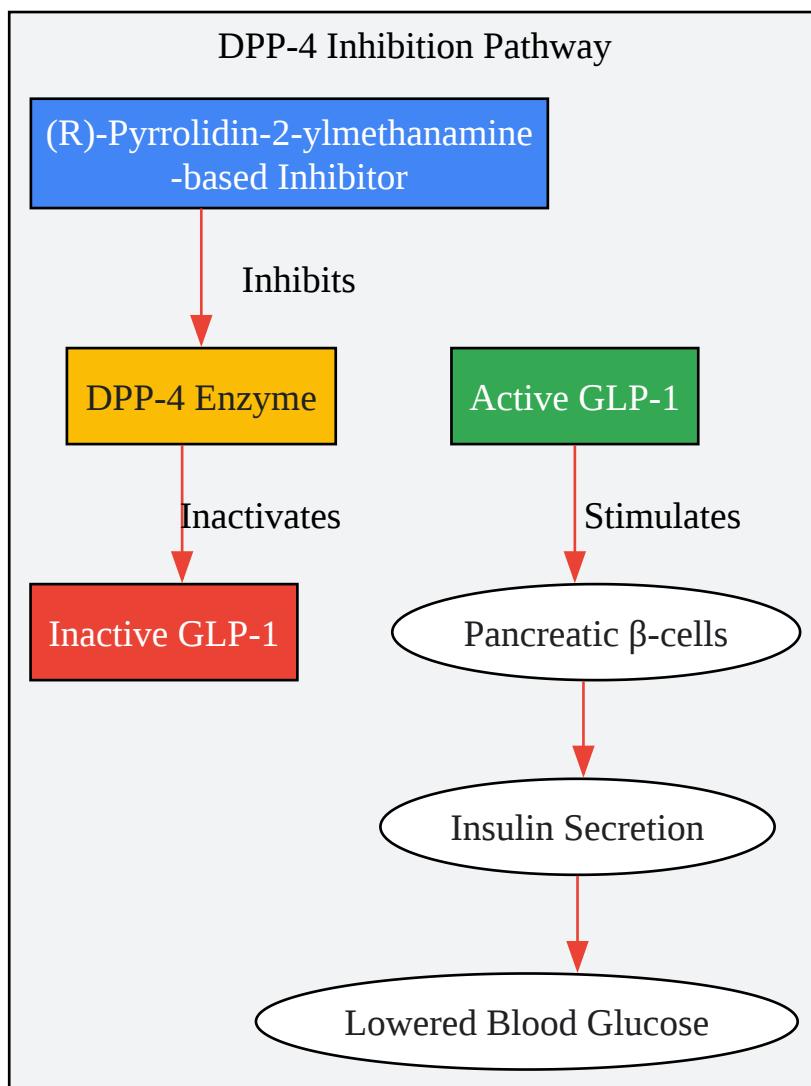
Wavenumber (cm ⁻¹)	Vibrational Mode
3400 - 3200 (broad)	N-H stretch (amine salts)
2950 - 2850	C-H stretch (aliphatic)
1600 - 1500	N-H bend (amine salts)
1470 - 1430	C-H bend (CH ₂)

Applications in Drug Development

The pyrrolidine moiety is a privileged scaffold in medicinal chemistry due to its ability to introduce conformational rigidity and serve as a versatile synthetic handle.[\[1\]](#) (R)-Pyrrolidin-2-ylmethanamine is a key intermediate in the synthesis of compounds targeting various diseases.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

(R)-Pyrrolidin-2-ylmethanamine is a precursor in the synthesis of certain dipeptidyl peptidase-4 (DPP-4) inhibitors, which are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, these drugs increase the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.

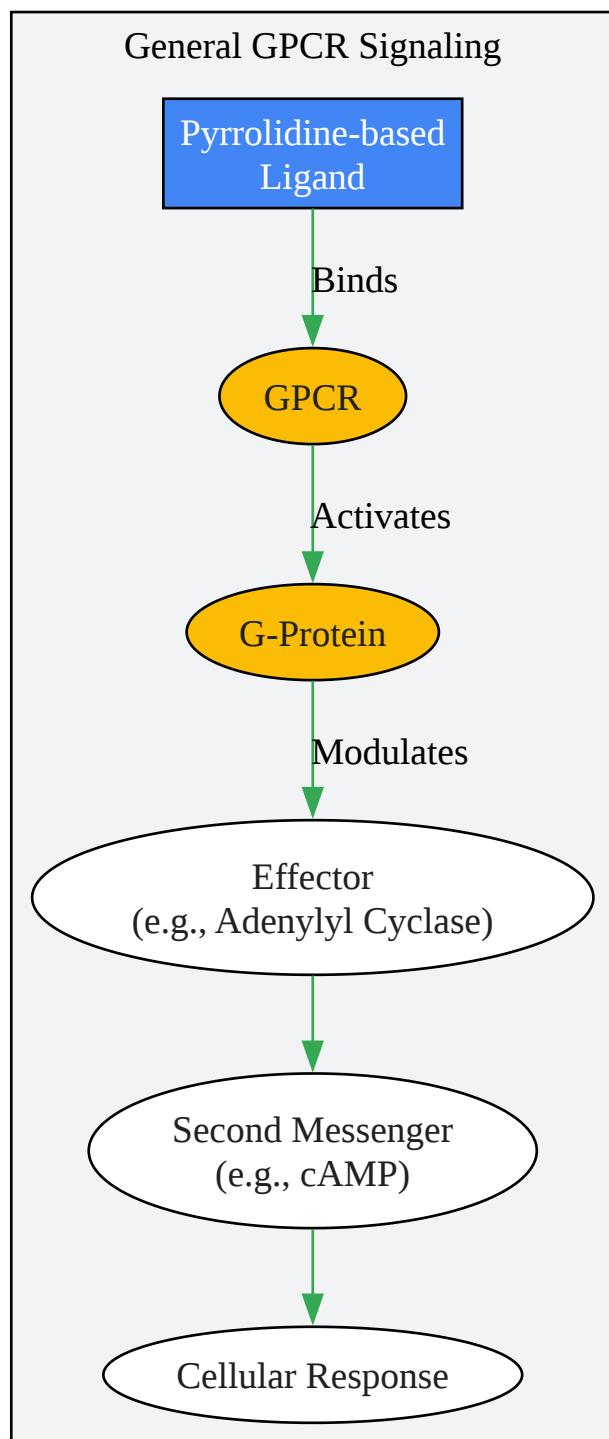


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Signaling pathway of DPP-4 inhibitors.

G-Protein Coupled Receptor (GPCR) Ligands

The pyrrolidine scaffold is also found in ligands for various G-protein coupled receptors (GPCRs). These receptors are involved in a vast array of physiological processes, making them important drug targets. The stereochemistry of the pyrrolidine ring can significantly influence the binding affinity and functional activity of the ligand.



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General GPCR signaling cascade.

Safety and Handling

(R)-Pyrrolidin-2-ylmethanamine dihydrochloride is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

(R)-Pyrrolidin-2-ylmethanamine dihydrochloride is a valuable chiral building block in medicinal chemistry. Its stereodefined structure and versatile reactivity make it an important starting material for the synthesis of a range of therapeutic agents, particularly DPP-4 inhibitors and GPCR ligands. A thorough understanding of its properties, synthesis, and biological applications is essential for its effective use in drug discovery and development.

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References

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